

Solubility characteristics of pantoprazole sulfide in different solvents

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Compound of Interest

Compound Name: *Pantoprazole sulfide*

Cat. No.: *B019649*

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An In-depth Technical Guide to the Solubility Characteristics of **Pantoprazole Sulfide**

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **pantoprazole sulfide**, a key metabolite and synthetic intermediate of the proton pump inhibitor pantoprazole. The document compiles available quantitative and qualitative solubility data in various organic solvents and aqueous systems. It further outlines a detailed experimental protocol for determining the equilibrium solubility of **pantoprazole sulfide** and presents a visual workflow to guide researchers in these evaluations. This guide is intended to be a valuable resource for professionals in drug development and pharmaceutical sciences, aiding in formulation design, process chemistry, and analytical method development.

Introduction

Pantoprazole sulfide, chemically known as 5-(Difluoromethoxy)-2-[[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole, is the immediate precursor in the synthesis of pantoprazole. It is also a primary metabolite formed by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4.^[1] Understanding the solubility of this compound is critical for optimizing its synthesis, purification, and for studying its metabolic fate. Solubility data is paramount for the development of stable formulations and for ensuring accurate and reproducible results in preclinical and clinical studies. This guide aims to consolidate the

currently available solubility information for **pantoprazole sulfide** and to provide standardized methodologies for its determination.

Physicochemical Properties of Pantoprazole Sulfide

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₅ F ₂ N ₃ O ₃ S	[1][2]
Molecular Weight	367.37 g/mol	[2]
Appearance	Light orange to light red crystalline powder	[3]
CAS Number	102625-64-9	

Solubility Data

The solubility of **pantoprazole sulfide** has been reported in several organic solvents and a mixed aqueous buffer system. The available quantitative data is summarized in Table 1. Qualitative solubility in methanol has also been noted.

Table 1: Quantitative Solubility of **Pantoprazole Sulfide**

Solvent	Solubility (mg/mL)	Temperature (°C)
Dimethylformamide (DMF)	30	Not Specified
Dimethyl Sulfoxide (DMSO)	30	Not Specified
Ethanol	25	Not Specified
DMF:PBS (pH 7.2) (1:1)	0.5	Not Specified

Note: The temperatures at which these solubilities were determined were not specified in the source literature. It is common for such data to be reported at ambient room temperature (approximately 20-25°C).

Experimental Protocol: Equilibrium Solubility Determination

The following protocol describes the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound. This method is applicable for determining the solubility of **pantoprazole sulfide** in various solvents.

4.1. Materials

- **Pantoprazole Sulfide** (of known purity)
- Solvent of interest (e.g., purified water, pH buffers, organic solvents)
- Volumetric flasks
- Scintillation vials or other suitable sealed containers
- Orbital shaker or rotator capable of maintaining a constant temperature
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF or PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a calibrated UV-Vis spectrophotometer)

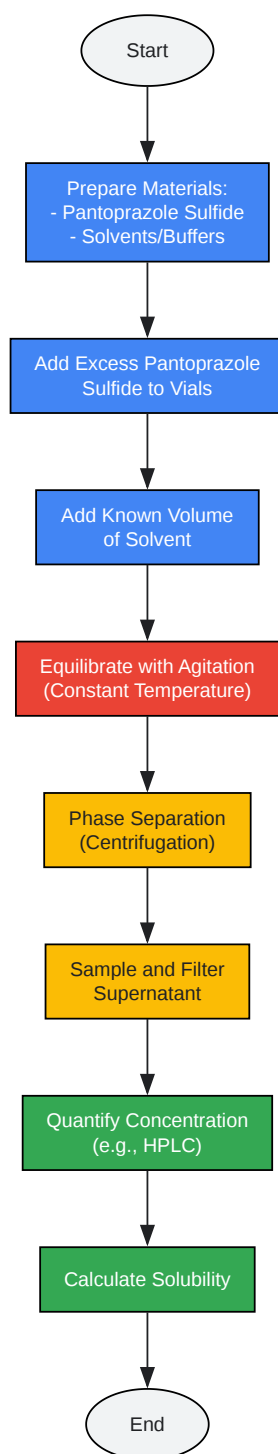
4.2. Methodology

- **Preparation of Solvent:** Prepare the desired solvent or buffer system. For pH-dependent solubility, prepare a series of buffers at the target pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).
- **Addition of Excess Solute:** Add an excess amount of **pantoprazole sulfide** to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains after equilibrium is reached.
- **Solvent Addition:** Accurately add a known volume of the solvent to the vial.

- **Equilibration:** Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
- **Phase Separation:** After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet the undissolved solid.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter appropriate for the solvent into a clean vial.
- **Dilution:** Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of **pantoprazole sulfide**.
- **Calculation:** Calculate the solubility from the measured concentration, taking into account the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of equilibrium solubility.



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